Cis-2-Amino-cyclohex-3-enecarboxylic acid
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Overview
Description
Cis-2-Amino-cyclohex-3-enecarboxylic acid is a chiral amino acid derivative with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cis-2-Amino-cyclohex-3-enecarboxylic acid can be achieved through various methods. One common approach involves the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired stereochemistry. For instance, the alkylation of glycine equivalents with electrophiles followed by cyclization is a typical method . Another method includes the use of diazo compounds for cyclopropanation, which is then followed by functional group transformations to introduce the amino and carboxylic acid groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Cis-2-Amino-cyclohex-3-enecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert certain functional groups into more reactive or stable forms.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce more saturated compounds .
Scientific Research Applications
Cis-2-Amino-cyclohex-3-enecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique stereochemistry.
Industry: Utilized in the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of Cis-2-Amino-cyclohex-3-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-aminocyclohex-3-ene-1-carboxylic acid
- (1R,2S)-2-aminocyclopropanecarboxylic acid
- (1R,2S)-2-aminocyclohexane-1-carboxylic acid
Uniqueness
Cis-2-Amino-cyclohex-3-enecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Compared to its analogs, this compound exhibits different reactivity and interaction profiles with biological targets, making it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
(1R,2S)-2-aminocyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c8-6-4-2-1-3-5(6)7(9)10/h2,4-6H,1,3,8H2,(H,9,10)/t5-,6+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXNUOPCFXQTTK-RITPCOANSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C=C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C=C1)N)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927348 |
Source
|
Record name | 2-Aminocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131783-54-5 |
Source
|
Record name | 2-Aminocyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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